3,6,9,12,15,18,21,24,27-Nonaoxanonacosanoic acid, 29-azido-, 1,1-dimethylethyl ester
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Overview
Description
3,6,9,12,15,18,21,24,27-Nonaoxanonacosanoic acid, 29-azido-, 1,1-dimethylethyl ester is a complex organic compound It is characterized by its long chain structure with multiple ether linkages and an azido group
Preparation Methods
The synthesis of 3,6,9,12,15,18,21,24,27-Nonaoxanonacosanoic acid, 29-azido-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the long-chain polyether backbone, followed by the introduction of the azido group and the esterification with 1,1-dimethylethyl alcohol. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The ether linkages in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,6,9,12,15,18,21,24,27-Nonaoxanonacosanoic acid, 29-azido-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The azido group allows for bioorthogonal labeling, enabling the study of biological processes.
Industry: Used in the production of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its ability to interact with various molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The polyether backbone provides flexibility and solubility, allowing the compound to interact with different biological and chemical environments. The ester group can undergo hydrolysis, releasing the active components in a controlled manner.
Comparison with Similar Compounds
Similar compounds include other long-chain polyethers with functional groups like hydroxyl, amino, or carboxyl groups. Compared to these compounds, 3,6,9,12,15,18,21,24,27-Nonaoxanonacosanoic acid, 29-azido-, 1,1-dimethylethyl ester is unique due to the presence of the azido group, which provides additional reactivity and versatility in chemical reactions. Some similar compounds are:
- 3,6,9,12,15,18,21,24,27-Nonaoxanonacosane-1,29-diol
- Dodecaethylene glycol
- Tetraethylene glycol
Properties
CAS No. |
1984776-40-0 |
---|---|
Molecular Formula |
C24H47N3O11 |
Molecular Weight |
553.6 g/mol |
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C24H47N3O11/c1-24(2,3)38-23(28)22-37-21-20-36-19-18-35-17-16-34-15-14-33-13-12-32-11-10-31-9-8-30-7-6-29-5-4-26-27-25/h4-22H2,1-3H3 |
InChI Key |
ZXIUXSWTACZRHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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